molecular formula C15H14Cl2N2O B2775789 isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate CAS No. 74288-76-9

isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate

Cat. No.: B2775789
CAS No.: 74288-76-9
M. Wt: 309.19
InChI Key: GZAQGOFETORAQN-CYVLTUHYSA-N
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Description

Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate is a chemical compound that belongs to the class of pyridinecarboximidoates It is characterized by the presence of an isopropyl group, a dichlorophenyl group, and a pyridinecarboximidoate moiety

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

A related compound, ipfencarbazone, is known to inhibit the biosynthesis of fatty acids in plants (vlcfa) . This suggests that isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate might interact with its targets in a similar way, leading to changes in the biochemical processes of the organism.

Biochemical Pathways

Considering the potential inhibition of fatty acid biosynthesis mentioned above , it’s plausible that this compound could affect pathways related to lipid metabolism. The downstream effects of such disruption could include altered cell membrane integrity and function, potentially leading to cell death.

Result of Action

Based on the potential inhibition of fatty acid biosynthesis , it’s plausible that the compound could lead to disrupted cell membrane function, potentially resulting in cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate typically involves the reaction of 2,4-dichloroaniline with isopropyl 3-pyridinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate can be compared with other similar compounds, such as:

    Isopropyl N-(2,4-dichlorophenyl)carbamate: This compound has a similar structure but lacks the pyridinecarboximidoate moiety.

    2,4-Dichlorophenyl isocyanate: This compound contains the dichlorophenyl group but differs in its functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl N-(2,4-dichlorophenyl)pyridine-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-10(2)20-15(11-4-3-7-18-9-11)19-14-6-5-12(16)8-13(14)17/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAQGOFETORAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=NC1=C(C=C(C=C1)Cl)Cl)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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